Comparative Enzymatic Stability: Resistance to Multiple Peptidases vs. Native B1 Agonists
Sar-[D-Phe8]-des-Arg9-Bradykinin is engineered for resistance to a panel of peptidases that rapidly degrade natural B1 agonists. It withstands cleavage by angiotensin-converting enzyme (ACE), aminopeptidase M, kininase I, kininase II, and neutral endopeptidase . This multi-enzyme resistance directly contrasts with Lys-des-Arg9-Bradykinin, which is a substrate for both ACE and aminopeptidase M, and des-Arg9-Bradykinin, which is susceptible to ACE [1].
| Evidence Dimension | Enzymatic degradation susceptibility |
|---|---|
| Target Compound Data | Resistant to aminopeptidase M, ACE (kininase II), kininase I, and neutral endopeptidase |
| Comparator Or Baseline | Lys-des-Arg9-Bradykinin: substrate for ACE and aminopeptidase M; Des-Arg9-Bradykinin: substrate for ACE |
| Quantified Difference | Qualitative difference: complete resistance profile vs. documented susceptibility |
| Conditions | In vitro enzymatic assays and inference from structural modifications |
Why This Matters
This resistance profile ensures that observed in vivo or ex vivo activity is not confounded by differential rates of enzymatic degradation, making Sar-[D-Phe8]-des-Arg9-Bradykinin the preferred reagent for studies requiring sustained B1 receptor stimulation.
- [1] Drapeau G, deBlois D, Marceau F. Hypotensive effects of Lys-des-Arg9-bradykinin and metabolically protected agonists of B1 receptors for kinins. J Pharmacol Exp Ther. 1991 Dec;259(3):997-1003. PMID: 1662280. View Source
